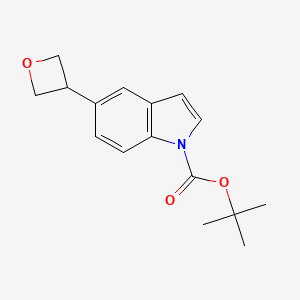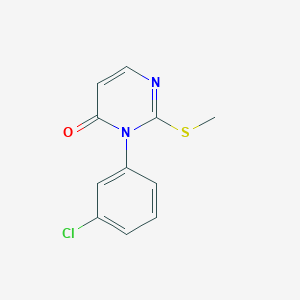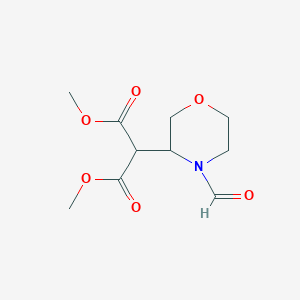
Benzobicyclo(221)heptene,2EX-NH2-7CF3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the amino group in its structure contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 can be achieved through several synthetic routes. One common method involves the photochemical intramolecular cycloaddition of vinylstyryl oxazoles. This process typically begins with the synthesis of cis/trans-4- and cis/trans-5-(2-vinylstyryl)oxazoles through Wittig reactions from the diphosphonium salt of α,α’-o-xylene dibromide, formaldehyde, and oxazolecarbaldehydes . The photochemical cycloaddition of these oxazoles results in the formation of diverse fused oxazoline-benzobicyclo[3.2.1]octadienes, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including light intensity, temperature, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzobicyclo[3.2.1]octene Derivatives: These compounds share a similar bicyclic structure and are known for their biological activity, including cholinesterase inhibition.
Oxazoline Derivatives: These compounds are used in organic synthesis and have applications in pharmaceuticals and materials science.
Uniqueness
Benzobicyclo(2.2.1)heptene,2EX-NH2-7CF3 is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
83118-51-8 |
|---|---|
Formule moléculaire |
C12H12F3N |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
5-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)7-1-2-8-6-3-10(9(8)5-7)11(16)4-6/h1-2,5-6,10-11H,3-4,16H2 |
Clé InChI |
TUVADWWHSVEAFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C3=C2C=CC(=C3)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)



![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)



![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)

